2-Isopropyl-5-methyl-[1,4]benzoquinone 4-(4-methyl-benzoyl)oxime
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Overview
Description
[(1Z)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 4-METHYLBENZOATE is an organic compound with a complex structure It is characterized by its unique cyclohexadienylidene and aminobenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1Z)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 4-METHYLBENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(1Z)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminobenzoate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
[(1Z)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(1Z)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 4-METHYLBENZOATE involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
3-Methoxyphenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
Uniqueness
[(1Z)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 4-METHYLBENZOATE is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of cyclohexadienylidene and aminobenzoate groups sets it apart from other compounds with similar applications.
Properties
Molecular Formula |
C18H19NO3 |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
[(Z)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzoate |
InChI |
InChI=1S/C18H19NO3/c1-11(2)15-10-16(13(4)9-17(15)20)19-22-18(21)14-7-5-12(3)6-8-14/h5-11H,1-4H3/b19-16- |
InChI Key |
QJDHTGOJTXHYEL-MNDPQUGUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C\2/C=C(C(=O)C=C2C)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C |
Origin of Product |
United States |
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